molecular formula C15H14N2 B11885617 4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline CAS No. 87870-23-3

4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline

Cat. No.: B11885617
CAS No.: 87870-23-3
M. Wt: 222.28 g/mol
InChI Key: SBLRJKQEJDVVSH-UHFFFAOYSA-N
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Description

4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline is a heterocyclic compound that features a dihydroisoquinoline core with a methyl group at the 4-position and a pyridinyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylacetonitrile with 4-pyridinecarboxaldehyde in the presence of a base, followed by cyclization to form the dihydroisoquinoline core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding isoquinoline derivative.

    Reduction: Reduction reactions can convert the dihydroisoquinoline to tetrahydroisoquinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridinyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution at the pyridinyl group.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline and pyridine derivatives.

Scientific Research Applications

4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-(pyridin-3-yl)-3,4-dihydroisoquinoline
  • 4-Methyl-1-(pyridin-2-yl)-3,4-dihydroisoquinoline
  • 4-Methyl-1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness

4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity

Properties

CAS No.

87870-23-3

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

4-methyl-1-pyridin-4-yl-3,4-dihydroisoquinoline

InChI

InChI=1S/C15H14N2/c1-11-10-17-15(12-6-8-16-9-7-12)14-5-3-2-4-13(11)14/h2-9,11H,10H2,1H3

InChI Key

SBLRJKQEJDVVSH-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(C2=CC=CC=C12)C3=CC=NC=C3

Origin of Product

United States

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